molecular formula C18H15N5O2 B10996495 N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10996495
M. Wt: 333.3 g/mol
InChI Key: OGZYXXOHFDASPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound of high interest in medicinal chemistry, designed for research applications. Its structure incorporates a benzimidazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . Benzimidazole-based compounds are extensively investigated for their potential as anticancer agents. Research on analogous structures has demonstrated significant antiproliferative activities against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and lung (A549) carcinomas . The mechanism of action for related compounds often involves the disruption of tubulin polymerization, thereby inhibiting cell division, or other pathways that can lead to cancer cell apoptosis (programmed cell death) . Beyond oncology, benzimidazole-containing acetamide derivatives also show promise in neuroscience research. Studies on similar molecules indicate potential neuroprotective effects, with demonstrated efficacy in attenuating neuroinflammation and oxidative stress in models of neurodegeneration . This makes them valuable tools for probing the biochemical pathways involved in neuronal damage and survival. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, referring to its safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C18H15N5O2/c24-17(19-10-16-21-14-7-3-4-8-15(14)22-16)11-23-18(25)13-6-2-1-5-12(13)9-20-23/h1-9H,10-11H2,(H,19,24)(H,21,22)

InChI Key

OGZYXXOHFDASPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Formation of 1H-Benzimidazole-2-thiol

Ortho-phenylenediamine (OPD) (10.8 g, 0.1 mol) is refluxed with carbon disulfide (10 mL) in ethanol for 35 hours. The product, 1H-benzimidazole-2-thiol , precipitates as a crystalline solid (yield: 85–90%, m.p. 300–304°C).

Alkylation to Introduce the Methylene Group

The thiol group is alkylated using chloroacetamide or bromoacetamide under basic conditions. For example:

  • 1H-benzimidazole-2-thiol (1.5 g, 0.01 mol) reacts with bromoacetamide (1.38 g, 0.01 mol) in dimethylformamide (DMF) with potassium carbonate (1.38 g, 0.01 mol) as a base. The mixture is stirred at 80°C for 6 hours, yielding 2-((1H-benzimidazol-2-yl)thio)acetamide .

Reduction to Primary Amine

The thioether is reduced to a methylene amine using Raney nickel under hydrogen gas (6 kg pressure) at 100°C for 12 hours, yielding 1H-benzimidazol-2-ylmethylamine .

Phthalazinone-Acetic Acid Derivative Synthesis

The 2-(1-oxophthalazin-2(1H)-yl)acetic acid moiety is prepared as follows:

Phthalazin-1(2H)-one Formation

Phthalic anhydride (14.8 g, 0.1 mol) reacts with hydrazine hydrate (5.0 g, 0.1 mol) in ethanol under reflux for 8 hours. The product, phthalazin-1(2H)-one , is isolated by filtration (yield: 75%, m.p. 210–212°C).

Acetic Acid Side Chain Introduction

Phthalazin-1(2H)-one (14.6 g, 0.1 mol) undergoes alkylation with chloroacetic acid (9.4 g, 0.1 mol) in the presence of sodium hydride (2.4 g, 0.1 mol) in tetrahydrofuran (THF). The reaction proceeds at 60°C for 6 hours, yielding 2-(1-oxophthalazin-2(1H)-yl)acetic acid (yield: 68%, m.p. 198°C).

Amide Coupling Reaction

The final step involves coupling 1H-benzimidazol-2-ylmethylamine with 2-(1-oxophthalazin-2(1H)-yl)acetic acid using peptide coupling reagents:

Activation of Carboxylic Acid

2-(1-Oxophthalazin-2(1H)-yl)acetic acid (0.204 g, 1 mmol) is dissolved in acetonitrile (5 mL) and cooled to −5°C. Hydroxybenzotriazole (HOBt) (0.14 g, 1 mmol) and dicyclohexylcarbodiimide (DCC) (0.21 g, 1 mmol) are added to activate the carboxylic acid.

Coupling with Benzimidazole Methylamine

The activated acid is reacted with 1H-benzimidazol-2-ylmethylamine (0.147 g, 1 mmol) in acetonitrile at room temperature for 16 hours. The mixture is filtered to remove dicyclohexylurea (DCU), and the product is purified via silica gel chromatography (5% methanol in dichloromethane), yielding N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide (yield: 81–87%, m.p. 213°C).

Optimization and Scalability

Critical parameters for scalability include:

ParameterOptimal ConditionImpact on Yield
Solvent for Coupling AcetonitrileMinimizes side reactions
Temperature 25°CBalances reaction rate
Coupling Agent DCC/HOBt85% yield
Purification Silica gel chromatography>95% purity

Replacing DCC with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves safety but reduces yield to 78%.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (DMSO-d₆) : δ 3.65 (s, 2H, CH₂), 4.51 (m, 1H, NHCH₂), 7.25–8.10 (m, 8H, aromatic).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

  • Mass Spectrometry : m/z 333.3 [M+H]⁺.

Challenges and Alternative Routes

Side Reactions During Alkylation

Unwanted N-alkylation of the benzimidazole nitrogen is mitigated by using bulky bases (e.g., potassium tert-butoxide) and polar aprotic solvents.

Phthalazinone Ring Stability

The phthalazinone ring is sensitive to strong acids; thus, coupling reactions are performed under neutral or mildly basic conditions .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or phthalazinone rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.

    Medicine: Due to its structural features, it could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzimidazole or phthalazinone derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and phthalazinone structures can interact with various molecular targets, such as:

    Enzymes: Inhibition of enzymes by binding to the active site or allosteric sites.

    Receptors: Binding to receptors and modulating their activity.

    DNA/RNA: Intercalation into DNA or RNA, affecting replication or transcription processes.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between the target compound and analogous derivatives:

Compound Name Core Structure Key Substituents/Modifications Reference
N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide (Target) Benzimidazole + 1-oxophthalazine Acetamide linker, phthalazine with oxo group
N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide Benzimidazole + pyrazole Pyrazole replaces phthalazine
N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine Benzimidazole + acetamidine Tosyl group, phenyl substituent
N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide Benzimidazole + hydrazide Hydrazide group replaces phthalazine
2-(5,6,7,8-tetrabromo-1-oxophthalazin-2(1H)-yl)acetamide derivatives 1-oxophthalazine + bromine Tetrabromo substitution on phthalazine
Chiral 1-oxophthalazin-2-yl-α-amino acid conjugates 1-oxophthalazine + α-amino acids Amino acid conjugation instead of benzimidazole

Key Observations:

  • Functional Groups : The hydrazide in introduces hydrogen-bonding capacity, which may enhance solubility compared to the target compound’s acetamide-phthalazine system .
  • Halogenation : Brominated phthalazine derivatives () exhibit increased molecular weight and lipophilicity, which could influence bioavailability .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological profile of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a phthalazine derivative, which is known for its diverse biological activities. The structural components contribute to its interaction with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with benzimidazole structures often exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from the benzimidazole nucleus have been reported to inhibit bacterial growth effectively, with some derivatives showing IC50 values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antiparasitic Activity

Research has demonstrated that benzimidazole derivatives can possess antiparasitic effects. For instance, compounds similar to this compound have been tested against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, showing promising results with IC50 values significantly lower than standard treatments .

3. Antioxidant Properties

The antioxidant activity of benzimidazole derivatives is also noteworthy. In vitro assays using DPPH and ABTS methods have shown that these compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Benzimidazole derivatives often inhibit key enzymes involved in cellular processes, such as topoisomerases and folate reductases, which are crucial for DNA replication and repair .
  • Interaction with Microtubules : The structural similarity of benzimidazole to naturally occurring biomolecules allows these compounds to disrupt microtubule formation in parasites, leading to cell death .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
1Benzimidazole derivative AAntibacterial (E. coli)5 µM
2Benzimidazole derivative BAntiparasitic (G. intestinalis)3.95 µM
3Benzimidazole derivative CAntioxidant (DPPH assay)Effective at 10 µM

These case studies illustrate the promising biological activities associated with benzimidazole derivatives, supporting further research into their therapeutic potential.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide?

Answer:
The compound is synthesized through multi-step reactions involving:

  • Coupling of benzimidazole and phthalazinone moieties : React 2-(1-oxophthalazin-2(1H)-yl)acetic acid with benzimidazole derivatives using coupling agents like 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvents (e.g., DMF) under reflux .
  • Functionalization of intermediates : For example, ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate (precursor) is saponified to the carboxylic acid before coupling .
  • Purification : Recrystallization with methanol or column chromatography is recommended to isolate high-purity products .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:
Employ a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm benzimidazole NH protons (δ ~12-13 ppm) and phthalazinone carbonyl groups (δ ~165-170 ppm). Compare peak integration ratios to theoretical values .
  • FTIR : Verify characteristic bands for amide C=O (~1650 cm⁻¹) and benzimidazole C=N (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Ensure molecular ion peaks align with the calculated exact mass (±5 ppm error) .
  • TLC monitoring : Use silica plates with UV visualization to track reaction progress (e.g., ethyl acetate/hexane, Rf ~0.5) .

Basic: What crystallographic tools are suitable for resolving this compound’s 3D structure?

Answer:

  • SHELX programs (e.g., SHELXL) : Refine X-ray diffraction data to determine bond lengths/angles, especially for the amide and phthalazinone moieties. Validate using R-factor convergence (<5%) and residual electron density maps .
  • Structure validation : Use checkCIF/PLATON to detect geometric outliers (e.g., unusual torsion angles in the benzimidazole ring) .

Advanced: How can researchers address contradictions in reported synthetic yields across studies?

Answer:

  • Parameter optimization : Vary reaction time (4–12 hrs), temperature (80–100°C), and solvent polarity (DMF vs. THF) to identify ideal conditions .
  • Catalyst screening : Test alternatives to DCC (e.g., EDCI, HATU) to improve coupling efficiency .
  • Statistical analysis : Use Design of Experiments (DoE) to quantify the impact of variables (e.g., ANOVA for yield vs. reagent stoichiometry) .

Advanced: What in vitro assays are appropriate for evaluating this compound’s antitumor activity?

Answer:

  • Cell viability assays : Test against MCF7 (breast adenocarcinoma) using MTT or SRB assays. Compare IC50 values with controls (e.g., cisplatin) .
  • Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide) .
  • Gene expression profiling : Use qPCR/Western blotting to quantify biomarkers (e.g., Bcl-2, Bax) .

Advanced: How does modifying substituents on the benzimidazole or phthalazinone moieties affect bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., -NO2) : Enhance antitumor activity by increasing electrophilicity and membrane permeability. For example, nitro-substituted derivatives show 2–3× lower IC50 in MCF7 cells .
  • Hydrophobic substituents : Improve binding to hydrophobic enzyme pockets (e.g., α-glucosidase inhibition for anti-inflammatory applications) .
  • Steric effects : Bulky groups (e.g., phenyl rings) may reduce activity by hindering target interaction .

Advanced: How should researchers resolve spectral data discrepancies (e.g., unexpected NMR splitting patterns)?

Answer:

  • Dynamic effects : Check for restricted rotation in the acetamide linker (e.g., coalescence temperature studies in variable-temperature NMR) .
  • Tautomerism : Investigate possible benzimidazole ↔ imidazoline tautomeric shifts using deuterated solvents (D2O exchange experiments) .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.